Progesterone-d9

Description

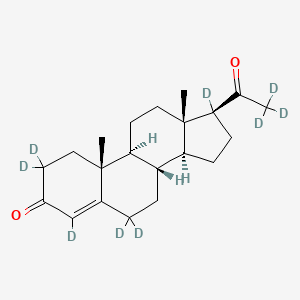

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-PQIPVKAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347286 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15775-74-3 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Progesterone-d9

Introduction: Progesterone-d9 is the deuterated form of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Due to its near-identical chemical and physical properties to endogenous progesterone, coupled with a distinct mass difference, this compound serves as an indispensable internal standard for highly accurate and sensitive quantification of progesterone in biological matrices.[2][3] Its use is fundamental in mass spectrometry-based applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for steroid hormone analysis.[2][4] This guide provides an in-depth overview of the physical and chemical properties, analytical applications, and biological context of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder. Its structure incorporates nine deuterium atoms, providing a significant mass shift that allows it to be distinguished from unlabeled progesterone in mass spectrometric analyses.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9 | |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| CAS Number | 15775-74-3 | |

| Molecular Formula | C₂₁H₂₁D₉O₂ | |

| Molecular Weight | 323.5 g/mol | |

| Exact Mass | 323.281070909 Da | |

| Purity | ≥95% - ≥98% | |

| Isotopic Label | Deuterium |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Appearance | A solid; White crystalline powder | |

| Melting Point | 128-132 °C | |

| Boiling Point | 447.2 ± 45.0 °C at 760 mmHg | |

| Solubility | Acetonitrile: 1 mg/ml; Ethanol: 1 mg/ml; Methanol: 1 mg/ml; DMSO: 50 mg/mL (with ultrasonic and warming) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |

| Polar Surface Area | 34.14 Ų | |

| XLogP3 | 3.9 |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of progesterone by GC- or LC-MS. Stable isotope-labeled standards are considered the gold standard in quantitative analysis because they co-elute with the analyte, share similar ionization efficiency and fragmentation patterns, and can correct for analyte loss during sample processing.

General Protocol: Quantification of Progesterone in Plasma using LC-MS/MS

This protocol describes a representative workflow for the extraction and analysis of progesterone from a biological matrix, such as plasma or serum, using this compound as an internal standard.

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

In a centrifuge tube, add a known volume of plasma (e.g., 500 µL).

-

Spike the sample by adding a small, precise volume (e.g., 25 µL) of a known concentration of this compound stock solution (e.g., 1 µg/mL). This step is critical for accurate quantification.

-

-

Analyte Extraction (Protein Precipitation):

-

Add a protein precipitation agent, such as acetonitrile, to the plasma sample (e.g., a 1:1 or 2:1 ratio of solvent to plasma).

-

Vortex the mixture vigorously to ensure complete precipitation of proteins.

-

Centrifuge the sample at high speed (e.g., 1000 g for 10 min) to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains progesterone and this compound. This supernatant can be directly injected into the LC-MS/MS system or undergo further clean-up or evaporation and reconstitution.

-

Alternative Extraction: Solid Phase Extraction (SPE) can also be used for a cleaner extraction, where the sample is passed through a C4 or C18 cartridge, washed, and then the analyte is eluted with a solvent like methanol.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a liquid chromatography system coupled to a triple quadrupole (QQQ) mass spectrometer.

-

Chromatography: Separate the analytes on a C18 reverse-phase column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection (Multiple Reaction Monitoring - MRM): Monitor specific precursor-to-product ion transitions for both progesterone and this compound to ensure high selectivity and sensitivity.

-

Example Transition for Progesterone: m/z 315.3 → 109.1

-

Example Transition for this compound: m/z 324.1 → 113.1 (or similar, depending on fragmentation)

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of unlabeled progesterone standard spiked with the same concentration of this compound internal standard.

-

Calculate the ratio of the peak area of the progesterone product ion to the peak area of the this compound product ion.

-

Determine the concentration of progesterone in the unknown samples by comparing their peak area ratios to the calibration curve.

-

Workflow for this compound as an Internal Standard```dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 15775-74-3 | Benchchem [benchchem.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Progesterone-d9: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Progesterone-d9, a deuterated analog of progesterone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in quantitative analysis, and the biological signaling pathways of its non-deuterated counterpart, progesterone.

Core Data Summary

This compound is a stable, isotopically labeled form of progesterone, widely utilized as an internal standard in analytical chemistry. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 15775-74-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₁D₉O₂ | |

| Molecular Weight | 323.5 g/mol | |

| Synonyms | Pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9, Cyclogest-d₉ | |

| Purity | ≥98% | |

| Formulation | Solid |

Application in Quantitative Analysis: Experimental Protocol

This compound is the preferred internal standard for the accurate quantification of progesterone in biological matrices by mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for analyte loss during sample preparation and variations in instrument response.

A generalized experimental workflow for the quantification of progesterone using this compound as an internal standard is detailed below. This protocol is a composite of methodologies described in the literature and may require optimization for specific applications.

Experimental Workflow for Progesterone Quantification

Caption: Generalized workflow for progesterone quantification using this compound.

Methodology Details:

-

Sample Preparation :

-

A known concentration of this compound is added to the biological sample.

-

Progesterone and this compound are extracted from the matrix using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

-

The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis :

-

The reconstituted sample is injected into an LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.

-

Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both progesterone and this compound are monitored. For example, m/z 315.01 for progesterone and m/z 324.12 for this compound have been reported as molecular ions.

-

-

Data Analysis :

-

The concentration of progesterone in the sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).

-

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both classical and non-classical signaling pathways.

Classical (Genomic) Signaling Pathway

The classical pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which are members of the nuclear receptor superfamily. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs), leading to the regulation of target gene transcription. This genomic mechanism is responsible for many of the long-term effects of progesterone on cellular processes like proliferation and differentiation.

Non-Classical (Non-Genomic) Signaling Pathway

Progesterone can also initiate rapid signaling events that are independent of gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway. This can, in turn, influence the activity of other signaling molecules and transcription factors.

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

References

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 4. Progesterone Receptor Signaling in the Uterus Is Essential for Pregnancy Success [mdpi.com]

- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Progesterone-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Progesterone-d9, a deuterated analog of the endogenous steroid hormone progesterone. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods.

Introduction

This compound (Pregn-4-ene-3,20-dione-d9) is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties.[1] This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[1]

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a comparative summary of the quantitative data available from prominent commercial sources.

| Supplier | Product Number | Purity Specification | Isotopic Enrichment/Purity | Formulation | CAS Number |

| Cerilliant (MilliporeSigma) | P-070 | Not specified on product page | Not specified on product page | 100 µg/mL in Acetonitrile | 15775-74-3 |

| LGC Standards | CDN-D-5385 | >95% (HPLC) | 98 atom % D, min 98% Chemical Purity | Neat | 15775-74-3 |

| Cayman Chemical | 25047 | ≥98% | ≥99% deuterated forms (d1-d9); ≤1% d0 | Solid | 15775-74-3 |

| Cambridge Isotope Laboratories, Inc. | DLM-7953 | 98% | Not specified on product page | Neat | 15775-74-3 |

| CDN Isotopes | D-5385 | Not specified on product page | 98 atom % D | Not specified on product page | 15775-74-3 |

| Selleck Chemicals | E8259 | Not specified on product page | Not specified on product page | Powder | 15775-74-3 |

| HPC Standards | 689061 | Not specified on product page | Not specified on product page | 100 µg/ml in Acetonitrile | 15775-74-3 |

| Acanthus Research Inc. | PGT-16-001 | Not specified on product page | Not specified on product page | Not specified on product page | N/A |

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the progesterone scaffold. This can be achieved through various chemical strategies, including:

-

Deuterium Exchange Reactions: Utilizing deuterium oxide (D₂O) in the presence of a catalyst to exchange protons for deuterons at specific positions on the progesterone molecule, often at carbons alpha to carbonyl groups.

-

Synthesis from Deuterated Precursors: Incorporating deuterated building blocks into the established steroid synthesis pathways to create the final deuterated progesterone molecule.

The general biosynthetic pathway of progesterone starts from cholesterol, which is converted to pregnenolone. Progesterone is then synthesized from pregnenolone by the action of the 3-beta-hydroxysteroid dehydrogenase/delta-5-4 isomerase enzyme. The deuteration process for this compound is a chemical modification of this naturally occurring steroid.

Caption: General pathway for the synthesis of this compound.

Experimental Protocols: this compound as an Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of progesterone in various biological matrices, such as plasma, serum, and saliva. Below are detailed methodologies for its application in GC-MS and LC-MS/MS analysis.

Workflow for Quantitative Analysis using this compound

The general workflow for using this compound as an internal standard in a quantitative assay involves several key steps, from sample preparation to data analysis.

Caption: General workflow for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of progesterone.

1. Sample Preparation (QuEChERS-based)

-

To 500 µL of plasma in a centrifuge tube, add 25 µL of this compound internal standard solution (1 µg/mL).

-

Add 475 µL of acetonitrile for protein precipitation.

-

Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.

-

Vortex and centrifuge the sample.

-

The supernatant is then directly injected into the LC-MS/MS system.

2. Chromatographic Conditions

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Progesterone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for progesterone analysis, often requiring derivatization to improve the volatility and chromatographic behavior of the steroid.

1. Sample Preparation and Derivatization

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate steroids from the biological matrix.

-

Derivatization: The extracted and dried residue is derivatized to form, for example, trimethylsilyl (TMS) or heptafluorobutyrate (HFB) derivatives. This is a critical step to enhance the thermal stability and volatility of progesterone for GC analysis.

2. Chromatographic Conditions

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes, with initial temperatures around 150°C ramping up to over 300°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.

-

Monitored Ions: Specific ions for the derivatized progesterone and this compound are monitored for quantification.

Conclusion

High-purity this compound is an indispensable tool for researchers and scientists in the fields of endocrinology, clinical chemistry, and drug development. Its use as an internal standard in GC-MS and LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of progesterone. This technical guide provides a comprehensive overview of the commercially available this compound, its synthesis, and detailed experimental protocols for its application, serving as a valuable resource for laboratory professionals.

References

An In-depth Technical Guide to the Stability and Storage of Progesterone-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for progesterone-d9, a deuterated analog of progesterone widely used as an internal standard in analytical chemistry. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of quantitative analyses in research, clinical diagnostics, and pharmaceutical development. This document outlines storage recommendations for both the solid compound and its solutions, details experimental protocols for stability testing, and provides context on the biological pathways of its non-deuterated counterpart.

This compound: Properties and General Recommendations

This compound is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based assays to correct for variability during sample preparation and analysis. Its chemical and physical properties are nearly identical to endogenous progesterone, making it an ideal tracer.[1]

General Handling and Safety:

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is intended for research use only and is not for human or veterinary use.

Stability and Storage Conditions

The stability of this compound is dependent on its physical state (solid or in solution) and the environmental conditions to which it is exposed.

Solid Form:

When stored as a solid, this compound is highly stable.[2]

In Solution:

The stability of this compound in solution is less than in its solid form and is highly dependent on the solvent and storage temperature. It is soluble in organic solvents such as acetonitrile, methanol, and ethanol. For stock solutions, the following storage conditions are recommended to minimize degradation.[3]

| Physical State | Storage Temperature | Duration of Stability |

| Solid | -20°C | ≥ 4 years[2] |

| Stock Solution | -80°C | Up to 6 months[3] |

| Stock Solution | -20°C | Up to 1 month |

Note: It is recommended to prepare fresh working solutions from the stock solution and to minimize freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, its stability can be assessed using stability-indicating analytical methods, typically following guidelines such as those from the International Council for Harmonisation (ICH). Forced degradation studies are a key component of this assessment, designed to evaluate the compound's stability under various stress conditions.

3.1. General Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

3.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. The following are typical conditions used for progesterone, which can be adapted for this compound.

| Stress Condition | Reagent and Concentration | Temperature | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 24 hours |

| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |

| Thermal Degradation | Dry Heat | 105°C | 24 hours |

| Photolytic Degradation | UV light (254 nm) and Cool White Fluorescent Light | Room Temperature | 7 days |

3.3. Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is commonly employed.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 245 nm or Mass Spectrometry (for this compound)

Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Progesterone Signaling Pathway Overview

While this compound is primarily used as an analytical standard, understanding the biological role of its non-deuterated counterpart is essential for researchers in endocrinology and related fields. Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

4.1. Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus and act as transcription factors to regulate gene expression.

4.2. Non-Genomic Signaling Pathway

Progesterone can also elicit rapid cellular responses through non-genomic pathways by interacting with membrane-bound progesterone receptors (mPRs). This interaction can activate various intracellular signaling cascades, such as the MAPK pathway.

Conclusion

This compound is a stable compound when stored correctly in its solid form at -20°C. Solutions of this compound are less stable and require storage at ultra-low temperatures (-80°C) for long-term use. For accurate and reproducible results in quantitative assays, it is imperative to adhere to these storage guidelines and to verify the stability of the compound using validated stability-indicating methods, especially when used over extended periods or in new formulations. The experimental protocols and background information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Introduction: The Imperative for Internal Standards in Quantitative Analysis

An In-depth Technical Guide on the Mechanism of Action of Progesterone-d9 as an Internal Standard

In the fields of clinical chemistry, pharmaceutical research, and drug development, the accurate quantification of endogenous molecules like progesterone is paramount. Bioanalytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise accuracy and precision. These variations arise from sample loss during multi-step extraction procedures and from matrix effects, where co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte.

To correct for these potential inaccuracies, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is sufficiently different to be distinguished by the analytical instrument. This compound, a deuterated form of progesterone, serves as the gold standard for this purpose in the quantification of progesterone.[1][2] This guide elucidates the mechanism by which this compound functions as an internal standard, details experimental protocols, presents quantitative performance data, and illustrates the underlying principles of its application.

Core Mechanism: Isotope Dilution Mass Spectrometry

The "mechanism of action" for this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (ID-MS) . This is considered the definitive method for quantitative analysis due to its high accuracy and precision.

The core principle is as follows:

-

Spiking : A precise, known amount of this compound is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.[3]

-

Physicochemical Homogeneity : this compound is structurally identical to progesterone, with the sole difference being the replacement of nine hydrogen atoms with their heavier isotope, deuterium.[4] This minimal change does not significantly alter its chemical properties. Therefore, during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), this compound experiences the same degree of loss or recovery as the endogenous, non-labeled progesterone (the analyte).[1]

-

Co-elution : In the liquid chromatography (LC) phase, this compound exhibits nearly identical retention times to progesterone, meaning they elute from the chromatography column together.

-

Mass Spectrometric Distinction : The key difference is their mass. The nine deuterium atoms give this compound a higher molecular weight (approx. 323.5 g/mol ) compared to progesterone (approx. 314.5 g/mol ). The tandem mass spectrometer (MS/MS) is programmed to specifically monitor the unique precursor-to-product ion transitions for both the analyte and the internal standard simultaneously.

-

Ratio-Based Quantification : The instrument measures the peak area response for the analyte and the peak area response for the internal standard. A ratio of these two areas is calculated. Because both compounds are affected proportionally by experimental variations, their ratio remains constant regardless of sample loss or matrix effects. The concentration of the unknown progesterone in a sample is then calculated by comparing its analyte/IS ratio to the ratios from a calibration curve prepared with known concentrations of progesterone.

This ratiometric approach effectively nullifies analytical variability, leading to highly reliable and reproducible results.

Visualizing the Process and Principle

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

Caption: Experimental workflow for progesterone quantification using this compound as an internal standard.

Caption: Logical diagram illustrating how this compound corrects for analytical errors.

Example Experimental Protocol: Quantification in Plasma

This section provides a representative, detailed methodology synthesized from validated LC-MS/MS methods.

4.1 Materials and Reagents

-

Standards: Progesterone and this compound analytical standards.

-

Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, methyl tert-butyl ether.

-

Reagents: Formic acid, ammonium acetate, ultrapure water.

-

Biological Matrix: Drug-free plasma for calibrators and quality controls.

4.2 Sample Preparation (Salting-Out Assisted Liquid/Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (e.g., at 50 ng/mL) to each tube and vortex briefly.

-

Add 700 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Add a salting-out agent (e.g., magnesium sulfate and sodium chloride mixture). Vortex for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (supernatant) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for injection.

4.3 LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.45 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Quantitative Performance Data

The use of this compound enables the development of highly sensitive, linear, and robust assays. The tables below summarize typical validation parameters from published methods.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Progesterone | 315.20 | 109.10 | |

| Progesterone | 315.5 | 97.2 | |

| This compound | 324.26 | 113.07 |

| this compound | 324.3 | 113.1 | |

Table 2: Method Validation and Performance Characteristics

| Parameter | Reported Value | Biological Matrix | Reference |

|---|---|---|---|

| Linearity Range | 0.05 - 20.00 ng/mL | Rat Plasma | |

| 5 - 100 ng/mL | Mouse Serum | ||

| 1 - 200 ng/mL | Rabbit Plasma | ||

| 20.0 - 40,000.0 pg/mL | Human Plasma | ||

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Rat Plasma | |

| 1 ng/mL | Rabbit Plasma | ||

| 20 pg/mL | Human Plasma | ||

| Intra-day Precision (%RSD) | < 6.7% | Rat Plasma | |

| 0.74 - 8.5% | Mouse Serum | ||

| Inter-day Precision (%RSD) | < 6.7% | Rat Plasma | |

| Accuracy (% Nominal or % Error) | 94.0 - 103.7% | Rat Plasma | |

| 1.6 - 14.4% (% Error) | Mouse Serum |

| Extraction Recovery | 86.0% - 103% | Rabbit Plasma | |

%RSD: Percent Relative Standard Deviation

Conclusion

This compound is not merely a reagent but a crucial component that enables the highest standard of analytical accuracy in progesterone quantification. Its mechanism of action is based on the robust principles of isotope dilution. By perfectly mimicking the behavior of endogenous progesterone through every step of the analytical process while remaining distinct in mass, it allows for the reliable correction of inevitable experimental variations. The data presented demonstrates that methods properly employing this compound as an internal standard achieve the low limits of detection, broad linear ranges, and high degrees of precision and accuracy required for rigorous scientific research, clinical diagnostics, and pharmaceutical development.

References

- 1. This compound | 15775-74-3 | Benchchem [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Key differences between progesterone and Progesterone-d9

An In-depth Technical Guide to the Core Differences Between Progesterone and Progesterone-d9

Introduction

Progesterone is an endogenous steroid hormone critical to the menstrual cycle, pregnancy, and embryogenesis. In the realms of pharmaceutical research and clinical diagnostics, accurate quantification of endogenous compounds like progesterone is paramount. This necessitates the use of highly specific and reliable analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). This compound is the deuterated analog of progesterone, designed specifically for this purpose.[1]

This technical guide provides a comprehensive comparison between progesterone and this compound, detailing the fundamental differences in their chemical, physical, and metabolic properties. It explores the practical implications of these differences, particularly concerning their application in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.

Chemical and Physical Properties

The core difference between progesterone and this compound lies in their isotopic composition. In this compound, nine hydrogen (¹H) atoms at specific, metabolically stable positions have been replaced with deuterium (²H) atoms.[2] The formal name for this compound is pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9.[2] This isotopic substitution results in a molecule that is chemically and structurally almost identical to progesterone but has a higher molecular weight.

The physical properties of this compound are nearly identical to those of progesterone, which is crucial for its function as an internal standard. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, minimizing analytical variability.[1]

Table 1: Comparison of Physicochemical Properties

| Property | Progesterone | This compound | Reference(s) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₂₁D₉O₂ | [3] |

| Molecular Weight | ~314.46 g/mol | ~323.52 g/mol | |

| Monoisotopic Mass | ~314.22458 Da | ~323.28107 Da | |

| CAS Number | 57-83-0 | 15775-74-3 | |

| Melting Point | 128-131 °C | 128-132 °C | |

| Appearance | White to off-white solid | Off-white to pale yellow solid | |

| Solubility | Soluble in acetone, ethanol, chloroform | Soluble in acetonitrile, ethanol, methanol, acetone, chloroform |

Spectroscopic Differences

The isotopic labeling of this compound introduces distinct and predictable differences in its spectroscopic properties compared to progesterone, which are fundamental to its use in analytical chemistry.

Mass Spectrometry (MS)

In mass spectrometry, this compound is easily distinguished from progesterone due to its mass difference of +9 Daltons. This mass shift allows a mass spectrometer to detect both compounds simultaneously, even if they co-elute chromatographically. In tandem mass spectrometry (MS/MS), both the precursor and product ions of this compound will have a mass shift corresponding to the number of deuterium atoms in the fragment. This high degree of separation in the mass-to-charge ratio (m/z) ensures that there is no cross-talk or interference between the analyte and the internal standard signals.

Table 2: Example Mass Spectrometry Parameters for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference(s) |

| Progesterone | 315.2 / 315.3 | 97 / 109.1 | ESI+ | |

| This compound | 324.3 | 100 / 113 | ESI+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of the two compounds show clear differences:

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the 2, 4, 6, 17, and 21 positions are absent because they have been replaced by deuterium.

-

²H NMR: A deuterium NMR spectrum of this compound would show signals for the deuterium atoms at the labeled positions.

-

¹³C NMR: In the carbon-13 NMR spectrum, the carbons directly bonded to deuterium atoms (C2, C4, C6, C17, C21) will exhibit splitting into multiplets due to C-D coupling and will have a significantly reduced signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons.

Biological and Metabolic Differences

Receptor Binding and Biological Activity

Stable isotope labeling is not expected to alter the fundamental biological activity of a molecule. This compound is anticipated to have the same binding affinity for the nuclear progesterone receptor (nPR) and membrane progesterone receptors (mPRs) as unlabeled progesterone. Progesterone itself is a potent agonist of the human progesterone receptor, with an EC₅₀ value of approximately 0.5 nM. The three-dimensional structure and electronic properties governing receptor-ligand interactions remain virtually unchanged by the substitution of hydrogen with deuterium. Therefore, this compound is presumed to elicit the same biological response as progesterone.

Figure 1: Simplified Progesterone Signaling Pathways.

Metabolism and the Kinetic Isotope Effect (KIE)

Progesterone is extensively metabolized in the body, primarily by cytochrome P450 enzymes (e.g., CYP3A4) and aldo-keto reductases (e.g., 5α-reductase and 5β-reductase). The major metabolic pathways involve hydroxylation and reduction reactions.

The substitution of hydrogen with deuterium can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate.

This compound is deuterated at positions 2, 4, 6, 17, and 21. While many of these positions are chosen for their relative metabolic stability to prevent isotope loss during analysis, deuteration at sites susceptible to enzymatic attack could potentially retard its metabolism compared to progesterone. This potential for altered metabolic clearance is a key difference, though it does not impact its utility as an internal standard in in vitro assays or when co-administered and analyzed from the same sample.

Application as an Internal Standard in Bioanalysis

The primary and critical application of this compound is as an internal standard for the accurate quantification of progesterone in complex biological matrices like plasma, serum, or tissue homogenates. An ideal internal standard should have physicochemical properties nearly identical to the analyte but be clearly distinguishable by the detector.

Key advantages of using this compound:

-

Correction for Sample Loss: It accurately accounts for any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Correction for Matrix Effects: It compensates for ion suppression or enhancement in the mass spectrometer source, a common issue in bioanalysis.

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method achieves high accuracy and reproducibility.

Figure 2: Workflow for Progesterone Quantification.

Experimental Protocols

Protocol: Quantification of Progesterone in Human Plasma via LC-MS/MS

This protocol provides a generalized methodology for the determination of progesterone in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Progesterone and this compound certified reference standards.

-

Human plasma (K₂-EDTA).

-

HPLC-grade acetonitrile, methanol, and water.

-

HPLC-grade formic acid.

-

96-well collection plates.

2. Standard and Internal Standard Preparation:

-

Prepare primary stock solutions of progesterone and this compound in methanol (e.g., at 1 mg/mL).

-

Prepare a series of working standard solutions of progesterone by serial dilution for the calibration curve (e.g., 0.1 to 100 ng/mL).

-

Prepare a working internal standard (IS) solution of this compound (e.g., at 20 ng/mL) in 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 25 µL of the working IS solution (this compound) to all wells except for blank matrix samples.

-

Add 300 µL of cold acetonitrile to each well to precipitate proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 30% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495 or Sciex API 4000).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

5. Data Analysis:

-

Integrate the peak areas for both progesterone and this compound.

-

Calculate the peak area ratio (Progesterone / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3: Flowchart of a typical bioanalytical protocol.

Conclusion

The key difference between progesterone and this compound is the isotopic substitution of nine hydrogen atoms with deuterium, resulting in a +9 Da mass increase. While this modification has a negligible effect on the compound's physicochemical properties and biological receptor binding affinity, it creates a distinct mass spectrometric signature and may introduce a kinetic isotope effect, potentially slowing its metabolic clearance. This unique combination of properties makes this compound an indispensable tool in modern bioanalysis, serving as the gold-standard internal standard for the accurate and precise quantification of progesterone in complex biological matrices.

References

An In-depth Technical Guide to the Applications of Deuterated Steroids in Research

For Researchers, Scientists, and Drug Development Professionals

Deuterated steroids, synthetic steroid molecules where one or more hydrogen atoms have been replaced by their stable isotope deuterium, have become indispensable tools in modern scientific research. This technical guide provides a comprehensive overview of the core applications of deuterated steroids, with a focus on their use as internal standards in mass spectrometry, their role in metabolic studies, and their emerging potential as therapeutic agents with enhanced pharmacokinetic profiles.

Deuterated Steroids as Internal Standards in Mass Spectrometry

One of the most widespread applications of deuterated steroids is their use as internal standards (IS) in quantitative analysis by mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][][4][5] The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, but is distinguishable by its higher mass. Deuterated steroids are ideal for this purpose as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variations in sample recovery and matrix effects, leading to highly accurate and precise quantification of endogenous steroids in complex biological matrices like serum, plasma, and urine.

Data Presentation: Performance of Deuterated Steroids as Internal Standards

The use of deuterated internal standards significantly improves the analytical performance of steroid hormone assays. The following table summarizes key performance metrics from studies utilizing this methodology.

| Analyte | Internal Standard | Method | Matrix | Within-day CV (%) | Between-day CV (%) | Recovery (%) | Reference |

| 12 Steroids | Deuterium labeled IS for each analyte | HPLC-MS/MS | Serum | <11.5 | 3.5 - 12.2 | 90 - 110 | |

| Androstenedione | ¹³C₃-labeled androstenedione | LC-MS/MS | Serum/Plasma | <2 (5-12 ng/mL), 3.5 (1.5 ng/mL), 5.2 (0.05 ng/mL) | - | 95 - 105 (serum), 91 - 103 (plasma) |

CV: Coefficient of Variation

Experimental Protocol: Quantification of Serum Steroids using Isotope Dilution LC-MS/MS

This protocol provides a generalized methodology for the simultaneous quantification of multiple steroids in human serum using deuterated internal standards.

Materials:

-

Serum sample

-

Acetonitrile

-

Water (HPLC grade)

-

Deuterated internal standard mix (containing a deuterated analog for each steroid to be quantified)

-

C8 HPLC column

-

Triple-quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 200 µL of serum, add 300 µL of acetonitrile containing the deuterated internal standards.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer 450 µL of the supernatant and dilute with 900 µL of water.

-

-

LC-MS/MS Analysis:

-

Inject 1000 µL of the diluted supernatant onto a C8 HPLC column.

-

Wash the column for 3 minutes to remove interfering substances.

-

Elute the steroids from the column using a gradient elution program.

-

Perform quantitation using multiple reaction monitoring (MRM) on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous steroid to the peak area of its corresponding deuterated internal standard.

-

Quantify the concentration of the endogenous steroid by comparing this ratio to a calibration curve generated using known concentrations of non-labeled standards and a fixed concentration of the deuterated internal standards.

-

Visualization: Workflow for Steroid Quantification

Caption: Workflow for quantifying serum steroids using LC-MS/MS with deuterated internal standards.

Applications in Metabolic and Biosynthetic Studies

Deuterated steroids are invaluable tracers for elucidating the complex pathways of steroid biosynthesis and metabolism. By administering a deuterated steroid to a biological system (in vivo or in vitro), researchers can track its conversion into various metabolites using mass spectrometry. This approach allows for the identification of novel metabolic pathways, the determination of hormone production rates, and the investigation of enzyme kinetics.

Experimental Protocol: Tracing Steroid Metabolism

This protocol outlines a general method for studying the metabolism of a deuterated steroid in a cell culture system.

Materials:

-

Cell culture of interest (e.g., hepatocytes, adrenal cells)

-

Deuterated steroid of interest (e.g., [6,7,7-²H₃]progesterone)

-

Cell culture medium and supplements

-

Solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Culture the cells to the desired confluency.

-

Replace the culture medium with fresh medium containing the deuterated steroid at a known concentration.

-

Incubate the cells for a specific period.

-

-

Extraction:

-

Collect the culture medium.

-

Extract the steroids from the medium using an organic solvent like ethyl acetate.

-

Evaporate the solvent to concentrate the steroid metabolites.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the sample using LC-MS/MS to identify and quantify the deuterated metabolites. The mass shift introduced by the deuterium label allows for the clear distinction between the administered steroid, its metabolites, and endogenous, non-labeled steroids.

-

Visualization: Steroid Biosynthesis Pathway

Caption: Simplified overview of the human steroid biosynthesis pathway.

Deuterated Steroids in Drug Development

A more recent and exciting application of deuterated steroids is in the field of drug development. The "deuterium switch" or "deuterium-containing drug" strategy involves replacing hydrogen atoms with deuterium at specific positions in a drug molecule to alter its pharmacokinetic profile. This modification is based on the kinetic isotope effect (KIE) , where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.

This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By retarding metabolic breakdown, deuteration can lead to several therapeutic advantages:

-

Increased drug exposure and half-life: The drug remains in the body for a longer period.

-

Reduced dosing frequency: This can improve patient compliance.

-

Lower required dose: This can potentially reduce side effects.

-

Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or reactive metabolites, improving the drug's safety profile.

Data Presentation: Pharmacokinetic Impact of Deuteration

The following table illustrates the significant impact of deuteration on the pharmacokinetic parameters of methadone in a preclinical study.

| Compound | Area Under the Curve (AUC) | Maximum Concentration (Cmax) | Clearance (L/h/kg) | Reference |

| Methadone | - | - | 4.7 ± 0.8 | |

| d₉-Methadone | 5.7-fold increase | 4.4-fold increase | 0.9 ± 0.3 |

Visualization: The Deuterium Kinetic Isotope Effect

Caption: The kinetic isotope effect slows the metabolism of deuterated drugs.

Conclusion

Deuterated steroids are versatile and powerful tools that have significantly advanced research in endocrinology, analytical chemistry, and pharmacology. From enabling highly accurate quantification of endogenous hormones to unraveling complex metabolic pathways and offering a novel strategy for drug development, the applications of these stable isotope-labeled compounds continue to expand. As analytical instrumentation becomes more sensitive and our understanding of drug metabolism deepens, the role of deuterated steroids in both basic and clinical research is set to become even more prominent.

References

The Role of Progesterone-d9 in Advancing Metabolic Profiling Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in the post-genomic era, provides a functional readout of the physiological state of a biological system. The accuracy and reliability of these studies hinge on the ability to precisely quantify endogenous metabolites. Stable isotope-labeled internal standards are the gold standard for achieving this, and Progesterone-d9 has emerged as a critical tool for the quantification of progesterone in various biological matrices.[1] This deuterated analog, containing nine deuterium atoms, offers a significant mass shift, making it easily distinguishable from unlabeled progesterone in mass spectrometric analyses and thereby enhancing the accuracy and sensitivity of measurements.[1] This technical guide provides a comprehensive overview of the application of this compound in metabolic profiling, detailing experimental protocols, data presentation, and the underlying principles of its use.

Core Principles: The Advantage of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound is fundamental to robust quantitative bioanalysis.[2] It is introduced at the beginning of the sample preparation process to mimic the behavior of the native analyte throughout the entire analytical procedure.[1] This strategy effectively corrects for analyte loss during sample processing and for variations in ionization efficiency in the mass spectrometer, two major sources of imprecision in LC-MS/MS analysis.[1] While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium is often preferred due to the abundance of hydrogen in organic molecules, making deuterated standards a more accessible and cost-effective option.

However, it is crucial to be aware of the "deuterium isotope effect," which can sometimes cause a slight shift in chromatographic retention time relative to the unlabeled analyte. Careful method development and validation are therefore essential to ensure accurate quantification.

Quantitative Data Summary

The precise quantification of progesterone using this compound relies on optimized mass spectrometry parameters. The following tables summarize key quantitative data for the application of this compound in metabolic profiling studies.

Table 1: Physicochemical Properties of Progesterone and this compound

| Property | Progesterone | This compound |

| CAS Number | 57-83-0 | 15775-74-3 |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁²H₉H₂₁O₂ |

| Molecular Weight | ~314.46 g/mol | ~323.52 g/mol |

| Monoisotopic Mass | ~314.2246 Da | ~323.2811 Da |

Table 2: Exemplary Mass Spectrometry Parameters for Progesterone and this compound

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is the method of choice for quantifying progesterone with this compound as an internal standard. This involves selecting a specific precursor ion and monitoring a specific product ion after fragmentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Progesterone | 315.2 | 97.1 | |

| Progesterone | 315.2 | 109.1 | |

| This compound | 324.2 | 100.1 | |

| This compound | 324.2 | 114.1 |

Note: Optimal collision energies are instrument-dependent and require empirical determination.

Experimental Protocols

A robust and validated experimental protocol is paramount for obtaining reliable and reproducible results in metabolic profiling studies. The following section outlines a typical workflow for the quantification of progesterone in biological samples using this compound.

Sample Preparation (QuEChERS-based for Plasma)

This protocol is adapted from a method for progesterone quantification in rabbit plasma.

a. Materials:

-

Biological matrix (e.g., plasma)

-

This compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL)

-

Acetonitrile

-

Magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

b. Procedure:

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Spike the plasma with a known amount of this compound internal standard solution.

-

Add 800 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Add a mixture of 150 mg of MgSO₄ and 50 mg of NaCl.

-

Vortex again for 1 minute to facilitate phase separation.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant (acetonitrile layer) and transfer it to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

b. Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution should be optimized to achieve good separation of progesterone from other matrix components.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

c. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

MRM Transitions: Monitor the transitions listed in Table 2.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of both progesterone and this compound for each sample.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of progesterone to the peak area of this compound against the known concentrations of progesterone standards.

-

Quantification: Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic profiling study utilizing this compound.

Caption: General experimental workflow for progesterone quantification.

Progesterone Metabolism Pathway

Understanding the metabolic fate of progesterone is crucial for interpreting metabolic profiling data. The following diagram outlines the primary metabolic pathways of progesterone.

Caption: Simplified metabolic pathway of progesterone.

Conclusion

This compound is an indispensable tool in modern metabolic profiling, enabling the accurate and precise quantification of endogenous progesterone. Its use as an internal standard corrects for analytical variability, leading to high-quality, reproducible data that is essential for advancing our understanding of endocrinology, drug development, and various disease states. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their metabolic profiling workflows, ultimately contributing to more robust and impactful scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Progesterone-d9 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of progesterone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Progesterone-d9 as an internal standard.

Introduction

Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1][2] Accurate quantification of progesterone in biological samples is essential for various research fields, including endocrinology, clinical chemistry, and pharmacokinetic studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for progesterone analysis, overcoming the limitations of traditional immunoassays.[5]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This compound, a deuterated form of progesterone, is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte. This ensures that it co-elutes during chromatography and exhibits similar ionization efficiency, effectively compensating for variations during sample preparation and analysis, leading to highly accurate and precise results.

Experimental Protocols

Several methods for sample preparation and LC-MS/MS analysis have been developed and validated. The choice of method may depend on the biological matrix, required sensitivity, and available equipment.

Protocol 1: Salting-Out Assisted Liquid/Liquid Extraction (SALLE) for Rat Plasma

This protocol is suitable for the analysis of progesterone in rat plasma and offers a balance of simplicity and effectiveness.

1. Sample Preparation:

-

To 100 µL of rat plasma, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Add 150 mg of a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: CAPCELL PAK C18 MGIII (100 mm × 2.0 mm, 5 µm) or equivalent.

-

Mobile Phase: Gradient elution with Methanol (A) and 0.1% Formic Acid in Water (B).

-

Flow Rate: 0.45 mL/min.

-

Injection Volume: 5 µL.

-

MS System: API 4000 LC-MS/MS system or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Protein Precipitation for Human Plasma

This is a rapid and straightforward method suitable for high-throughput analysis.

1. Sample Preparation:

-

To a suitable volume of human plasma, add this compound internal standard (e.g., to a final concentration of 10 ng/mL).

-

Add three volumes of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: Typically between 0.3 and 0.5 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: ESI Positive.

-

Detection: MRM.

Protocol 3: QuEChERS-Based Method for Rabbit Plasma

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation.

1. Sample Preparation:

-

To 500 µL of rabbit plasma, add 25 µL of this compound internal standard solution.

-

Add 1 mL of acetonitrile.

-

Add a salt mixture (e.g., 150 mg of MgSO₄ and 50 mg of NaCl).

-

Vortex thoroughly.

-

Centrifuge to separate the layers.

-

The supernatant can be directly injected for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: An LC 1290 coupled with a 6460 QQQ mass spectrometer or equivalent.

-

Column: Eclipse plus Agilent XD8 C18 column (150 × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Gradient of deionized water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 0.5 mL/minute.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: ESI Positive.

-

Detection: MRM.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for progesterone analysis using this compound as an internal standard.

| Parameter | Method 1 (Rat Plasma) | Method 2 (Rabbit Plasma) | Method 3 (Human Plasma) | Method 4 (Mouse Serum) |

| Linearity Range | 0.05 - 20.00 ng/mL | 1 - 200 ng/mL | 0.5 - 1000 ng/mL | 5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9984 - 0.9998 | Not Specified |

| Intra-day Precision (%RSD) | < 6.7% | < 5.5% | < 15.24% (Low QC), < 5.38% (Other QCs) | 0.74 - 8.5% |

| Inter-day Precision (%RSD) | < 6.7% | Not Specified | < 15.24% (Low QC), < 5.38% (Other QCs) | Not Specified |

| Accuracy (% Nominal) | 94.0 - 103.7% | 86.0 - 103% (as Recovery) | Within ± 11.40% (Low QC), ± 7.24% (Other QCs) | 1.6 - 14.4% (% Error) |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 1 ng/mL | 0.5 ng/mL | 5 ng/mL |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Progesterone | 315.20 | 109.10 | |

| This compound | 324.26 | 113.07 | |

| Progesterone | 315.3 | 109.1 | |

| Progesterone-d8 | 323.4 | 113.1 | |

| Progesterone | 315.0910 | Not Specified | |

| This compound | 324.1230 | Not Specified |

Visualizations

Caption: General workflow for progesterone analysis using LC-MS/MS.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

- 1. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brighamandwomens.org [brighamandwomens.org]

- 3. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 15775-74-3 | Benchchem [benchchem.com]

- 5. news-medical.net [news-medical.net]

Application Note: Quantification of Progesterone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of progesterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Progesterone-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, pharmacokinetic studies, and other applications requiring reliable progesterone measurement.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[3] Accurate measurement of its concentration in plasma is vital for various research areas, including endocrinology, reproductive medicine, and drug development. While immunoassays have traditionally been used, they can suffer from a lack of specificity.[4][5] LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its superior specificity, sensitivity, and ability to multiplex. The use of a stable isotope-labeled internal standard, such as this compound, which is chemically and physically almost identical to the analyte, is critical for correcting analytical variability and achieving reliable quantification. This document provides a detailed protocol for the determination of progesterone in human plasma using this compound and LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of progesterone in human plasma is depicted below.

Caption: Workflow for Progesterone Quantification.

Materials and Reagents

-

Progesterone (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

-

Microcentrifuge Tubes

-

Autosampler Vials

Instrumentation

-

Liquid Chromatography System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex API 4000, Agilent 6460 Triple Quadrupole)

-

Analytical Column: Reversed-phase C18 column (e.g., 100 mm × 2.0 mm, 5 µm)

Detailed Protocols

Preparation of Stock and Working Solutions

-

Progesterone Stock Solution (1 mg/mL): Accurately weigh and dissolve progesterone reference standard in methanol.

-

This compound Stock Solution (100 µg/mL): Prepare by dissolving this compound in acetonitrile or as supplied.

-

Working Standards: Serially dilute the progesterone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown plasma samples.

-

Pipette 200 µL of plasma into the appropriately labeled tubes.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Add 500 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The logical flow of the analytical method is outlined below.

Caption: LC-MS/MS Analytical Method Overview.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 100 mm x 2.0 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or gradient elution may be used. A typical gradient starts at 50% B, ramps to 98% B, holds, and returns to initial conditions. |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

MRM Transitions

The following precursor-to-product ion transitions are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Progesterone | 315.2 / 315.3 | 109.1 / 97.0 |

| This compound | 324.26 | 113.07 |

| ** |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for progesterone and this compound using the instrument's software.

-

Response Ratio: Calculate the peak area ratio of progesterone to this compound for all standards, QCs, and samples.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Calculation: Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method is typically validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Representative performance data from published methods are summarized below.

| Parameter | Typical Value / Range |